3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine
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Overview
Description
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a trifluoromethyl group attached to the naphthyridine ring system The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound
Preparation Methods
The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable naphthyridine precursor. This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base. The reaction conditions typically involve the use of a solvent such as acetonitrile or dichloromethane and may require the application of heat to drive the reaction to completion .
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce tetrahydronaphthyridine derivatives.
Scientific Research Applications
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine can be compared with other similar compounds, such as:
3-(Trifluoromethyl)-1,2,4-triazole: This compound also contains a trifluoromethyl group and is used in the synthesis of pharmaceuticals and agrochemicals.
3-(Trifluoromethyl)-4-nitrophenol: Known for its use in the development of herbicides and pesticides, this compound shares the trifluoromethyl functional group with this compound.
The uniqueness of this compound lies in its naphthyridine ring system, which imparts distinct chemical and physical properties compared to other trifluoromethyl-containing compounds.
Properties
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6-1-2-13-5-8(6)14-4-7/h3-4,13H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDFDFPWFDIEKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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